Cas no 2227726-36-3 ((2S)-4-(5-bromofuran-2-yl)butan-2-amine)

(2S)-4-(5-Bromofuran-2-yl)butan-2-amine is a chiral amine derivative featuring a brominated furan moiety, offering unique reactivity and structural versatility in synthetic chemistry. The stereospecific (S)-configuration ensures precise enantioselectivity, making it valuable for asymmetric synthesis and pharmaceutical applications. The bromine substituent on the furan ring enhances its utility as a reactive handle for further functionalization via cross-coupling or nucleophilic substitution reactions. Its well-defined molecular structure and high purity make it suitable for use as an intermediate in the development of bioactive compounds, particularly in medicinal chemistry and ligand design. The compound’s stability under standard conditions further supports its practicality in laboratory and industrial settings.
(2S)-4-(5-bromofuran-2-yl)butan-2-amine structure
2227726-36-3 structure
商品名:(2S)-4-(5-bromofuran-2-yl)butan-2-amine
CAS番号:2227726-36-3
MF:C8H12BrNO
メガワット:218.090981483459
CID:6249733
PubChem ID:165708226

(2S)-4-(5-bromofuran-2-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • (2S)-4-(5-bromofuran-2-yl)butan-2-amine
    • EN300-1914755
    • 2227726-36-3
    • インチ: 1S/C8H12BrNO/c1-6(10)2-3-7-4-5-8(9)11-7/h4-6H,2-3,10H2,1H3/t6-/m0/s1
    • InChIKey: ZOYFNNZBNLHVBQ-LURJTMIESA-N
    • ほほえんだ: BrC1=CC=C(CC[C@H](C)N)O1

計算された属性

  • せいみつぶんしりょう: 217.01023g/mol
  • どういたいしつりょう: 217.01023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 121
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 39.2Ų

(2S)-4-(5-bromofuran-2-yl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1914755-0.1g
(2S)-4-(5-bromofuran-2-yl)butan-2-amine
2227726-36-3
0.1g
$1849.0 2023-09-17
Enamine
EN300-1914755-1.0g
(2S)-4-(5-bromofuran-2-yl)butan-2-amine
2227726-36-3
1g
$2101.0 2023-05-31
Enamine
EN300-1914755-5.0g
(2S)-4-(5-bromofuran-2-yl)butan-2-amine
2227726-36-3
5g
$6092.0 2023-05-31
Enamine
EN300-1914755-10g
(2S)-4-(5-bromofuran-2-yl)butan-2-amine
2227726-36-3
10g
$9032.0 2023-09-17
Enamine
EN300-1914755-0.25g
(2S)-4-(5-bromofuran-2-yl)butan-2-amine
2227726-36-3
0.25g
$1933.0 2023-09-17
Enamine
EN300-1914755-0.05g
(2S)-4-(5-bromofuran-2-yl)butan-2-amine
2227726-36-3
0.05g
$1764.0 2023-09-17
Enamine
EN300-1914755-2.5g
(2S)-4-(5-bromofuran-2-yl)butan-2-amine
2227726-36-3
2.5g
$4117.0 2023-09-17
Enamine
EN300-1914755-10.0g
(2S)-4-(5-bromofuran-2-yl)butan-2-amine
2227726-36-3
10g
$9032.0 2023-05-31
Enamine
EN300-1914755-5g
(2S)-4-(5-bromofuran-2-yl)butan-2-amine
2227726-36-3
5g
$6092.0 2023-09-17
Enamine
EN300-1914755-0.5g
(2S)-4-(5-bromofuran-2-yl)butan-2-amine
2227726-36-3
0.5g
$2017.0 2023-09-17

(2S)-4-(5-bromofuran-2-yl)butan-2-amine 関連文献

(2S)-4-(5-bromofuran-2-yl)butan-2-amineに関する追加情報

Introduction to (2S)-4-(5-bromofuran-2-yl)butan-2-amine (CAS No. 2227726-36-3)

(2S)-4-(5-bromofuran-2-yl)butan-2-amine (CAS No. 2227726-36-3) is a chiral organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a brominated furan ring and an amino group, which confer it with potential biological activities and therapeutic applications.

The brominated furan moiety in (2S)-4-(5-bromofuran-2-yl)butan-2-amine is particularly noteworthy due to its ability to participate in various chemical reactions and interactions with biological targets. The presence of the amino group further enhances the compound's reactivity and potential for forming hydrogen bonds, which are crucial for its biological activity. The chiral center at the (2S) position adds another layer of complexity, as enantiomers can exhibit different pharmacological properties.

Recent studies have explored the potential of (2S)-4-(5-bromofuran-2-yl)butan-2-amine in various therapeutic areas. One notable application is in the treatment of neurological disorders, where the compound has shown promising results in preclinical studies. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that (2S)-4-(5-bromofuran-2-yl)butan-2-amine exhibited potent neuroprotective effects in a mouse model of Parkinson's disease. The researchers found that the compound was able to reduce oxidative stress and inhibit neuroinflammation, thereby protecting dopaminergic neurons from degeneration.

In addition to its neuroprotective properties, (2S)-4-(5-bromofuran-2-yl)butan-2-amine has also been investigated for its potential as an anticancer agent. A study published in Cancer Research in 2019 demonstrated that the compound selectively inhibited the growth of human breast cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism of action was attributed to the compound's ability to target specific signaling pathways involved in cancer cell survival and proliferation.

The synthesis of (2S)-4-(5-bromofuran-2-yl)butan-2-amine has been optimized using modern synthetic techniques to ensure high yields and purity. One common approach involves the reaction of 5-bromofuran with an appropriate amino acid derivative, followed by stereoselective reduction to obtain the desired enantiomer. The use of chiral catalysts and ligands has been crucial in achieving high enantiomeric excess (ee) values, which is essential for pharmaceutical applications.

Pharmacokinetic studies have shown that (2S)-4-(5-bromofuran-2-yl)butan-2-amine exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound has good oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Additionally, it has demonstrated low toxicity in preclinical toxicity studies, further supporting its potential as a safe and effective therapeutic agent.

Despite these promising findings, further research is needed to fully understand the mechanisms of action and potential side effects of (2S)-4-(5-bromofuran-2-yl)butan-2-amine. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects. These trials will provide valuable insights into the compound's therapeutic potential and help guide its development as a novel drug candidate.

In conclusion, (2S)-4-(5-bromofuran-2-yl)butan-2-amine (CAS No. 2227726-36-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, coupled with its favorable pharmacokinetic properties, make it an attractive candidate for further investigation in both preclinical and clinical settings. As research continues to advance, it is likely that new applications for this compound will be discovered, contributing to the development of innovative treatments for various diseases.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd